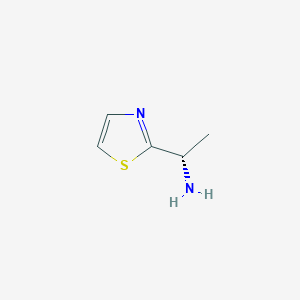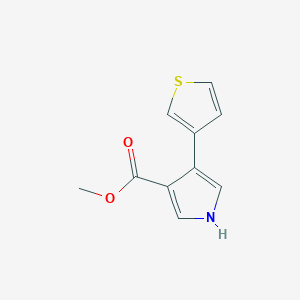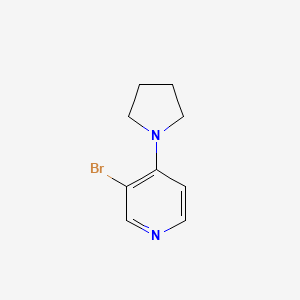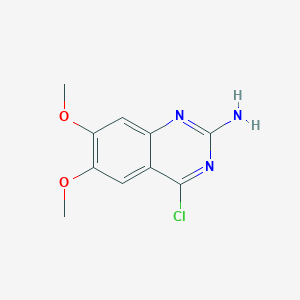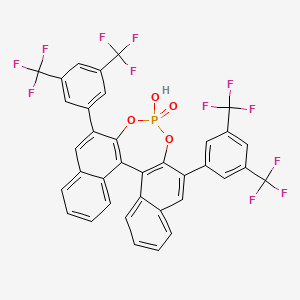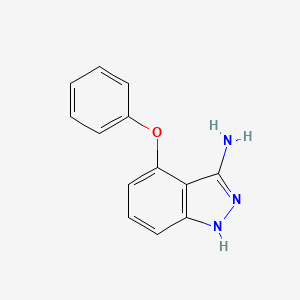
4-Phenoxy-1H-indazol-3-amin
Übersicht
Beschreibung
4-phenoxy-1H-indazol-3-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-phenoxy-1H-indazol-3-amine has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 4-phenoxy-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
4-Phenoxy-1H-indazol-3-amine interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This binding inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it would normally activate .
Biochemical Pathways
The compound affects the p53/MDM2 pathway and the Bcl2 family members . The p53/MDM2 pathway is crucial for cell cycle regulation and apoptosis, while the Bcl2 family members are key regulators of the apoptotic process . By inhibiting these pathways, 4-phenoxy-1H-indazol-3-amine can induce apoptosis and affect cell cycle progression .
Result of Action
The molecular and cellular effects of 4-phenoxy-1H-indazol-3-amine’s action include the induction of apoptosis and the inhibition of cell cycle progression . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a human chronic myeloid leukemia cell line .
Action Environment
The action, efficacy, and stability of 4-phenoxy-1H-indazol-3-amine can be influenced by various environmental factorsFor instance, the use of eco-friendly media and ultrasound irradiation has been reported to enhance the synthesis of similar compounds .
Biochemische Analyse
Biochemical Properties
4-phenoxy-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. This inhibition can lead to the disruption of signaling pathways that are essential for cell growth and proliferation . Additionally, 4-phenoxy-1H-indazol-3-amine binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 4-phenoxy-1H-indazol-3-amine on various cell types and cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division and differentiation . Furthermore, 4-phenoxy-1H-indazol-3-amine can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-phenoxy-1H-indazol-3-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the signaling cascades that are critical for cell survival and proliferation. Additionally, 4-phenoxy-1H-indazol-3-amine can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-phenoxy-1H-indazol-3-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-phenoxy-1H-indazol-3-amine has been shown to result in sustained inhibition of cell growth and alterations in cellular function . These effects are consistent with its role as a potent inhibitor of tyrosine kinases .
Dosage Effects in Animal Models
The effects of 4-phenoxy-1H-indazol-3-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
4-phenoxy-1H-indazol-3-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 4-phenoxy-1H-indazol-3-amine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can also affect its therapeutic potential and toxicity profile .
Subcellular Localization
The subcellular localization of 4-phenoxy-1H-indazol-3-amine is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-substituted anilines with nitroso compounds.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for 4-phenoxy-1H-indazol-3-amine are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .
Analyse Chemischer Reaktionen
Types of Reactions
4-phenoxy-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted indazole derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole-3-amine: Lacks the phenoxy group, which may result in different biological activities and properties.
4-chloro-1H-indazol-3-amine: Contains a chlorine atom instead of a phenoxy group, leading to variations in reactivity and biological effects.
4-methoxy-1H-indazol-3-amine: The methoxy group can influence the compound’s lipophilicity and interaction with biological targets.
Uniqueness
4-phenoxy-1H-indazol-3-amine is unique due to the presence of the phenoxy group, which can enhance its biological activity and selectivity by improving its interaction with specific molecular targets . This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
4-phenoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZSMAKADDTQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467732 | |
| Record name | 4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816454-31-6 | |
| Record name | 4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
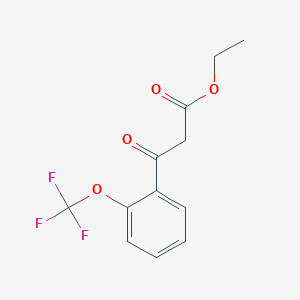
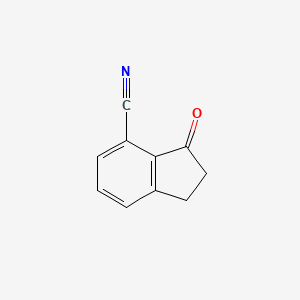

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
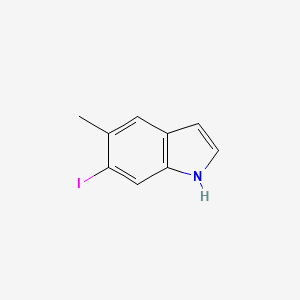

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
